2-methoxy-N-(4-nitrophenyl)acetamide
Description
2-Methoxy-N-(4-nitrophenyl)acetamide is a nitroaromatic acetamide derivative characterized by a methoxy group (-OCH₃) and a 4-nitrophenyl moiety attached to an acetamide backbone. The methoxy group enhances lipophilicity, influencing solubility and membrane permeability, while the electron-withdrawing nitro group (-NO₂) at the para position of the phenyl ring modulates electronic effects, impacting reactivity in electrophilic substitution reactions . This compound serves as a key intermediate in pharmaceutical synthesis, particularly in the development of antimicrobial, anticancer, and enzyme-inhibiting agents. Its structural features make it a subject of interest in medicinal chemistry and crystallography studies.
Properties
IUPAC Name |
2-methoxy-N-(4-nitrophenyl)acetamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H10N2O4/c1-15-6-9(12)10-7-2-4-8(5-3-7)11(13)14/h2-5H,6H2,1H3,(H,10,12) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WTUYBONQHDGSSN-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COCC(=O)NC1=CC=C(C=C1)[N+](=O)[O-] | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H10N2O4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
210.19 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
2-methoxy-N-(4-nitrophenyl)acetamide can be synthesized through the acetylation of 4-methoxy-2-nitroaniline using acetic anhydride in an acetic acid solvent . The reaction involves mixing 3.36 g (20 mmol) of 4-methoxy-2-nitroaniline with 2.46 g (24 mmol) of acetic anhydride in 30 ml of glacial acetic acid and allowing the mixture to react for 18 hours at room temperature . Industrial production methods typically involve similar acetylation reactions under controlled conditions to ensure high yield and purity.
Chemical Reactions Analysis
2-methoxy-N-(4-nitrophenyl)acetamide undergoes various chemical reactions, including:
Oxidation: The nitro group can be reduced to an amino group under specific conditions.
Reduction: The compound can be reduced using reagents like hydrogen gas in the presence of a catalyst.
Substitution: The methoxy group can be substituted with other functional groups using appropriate reagents and conditions.
Common reagents used in these reactions include hydrogen gas, catalysts like palladium on carbon, and various acids and bases. Major products formed from these reactions include derivatives with altered functional groups, such as amino or hydroxyl groups.
Scientific Research Applications
Chemical Structure and Synthesis
The molecular formula of 2-methoxy-N-(4-nitrophenyl)acetamide is , with a molecular weight of approximately 210.18 g/mol. The synthesis typically involves the acetylation of 4-methoxy-2-nitroaniline using acetic anhydride in an acetic acid solvent .
Chemistry
- Intermediate in Organic Synthesis : The compound serves as an important intermediate in the synthesis of various organic compounds and dyes. Its unique functional groups allow for diverse chemical reactions, including oxidation and reduction processes .
- Reactivity Studies : The compound has been studied for its reactions with cellular oxidants like hypochlorite and peroxynitrite, providing insights into its potential applications in chemical biology .
Biology
- Antimicrobial Properties : Research indicates that derivatives of this compound exhibit significant antimicrobial activity against various pathogens, suggesting potential use as a broad-spectrum antimicrobial agent .
- Anti-inflammatory Effects : In vitro studies have shown that this compound can modulate inflammatory pathways, reducing the production of pro-inflammatory cytokines. This property may be beneficial for treating chronic inflammatory conditions .
- Anticancer Activity : The compound has demonstrated cytotoxic effects on cancer cell lines, where the nitro group plays a critical role in inducing apoptosis through oxidative stress mechanisms .
Medicine
- Pharmaceutical Precursor : The compound is utilized as a precursor in the synthesis of pharmaceutical compounds, particularly those targeting inflammatory and infectious diseases .
Industry
- Dyes and Pigments : It is employed in the production of dyes and other industrial chemicals due to its reactive functional groups that facilitate complex chemical transformations .
Antimicrobial Efficacy
A study demonstrated that derivatives of this compound showed significant inhibition against both Gram-positive and Gram-negative bacteria, indicating its potential as a broad-spectrum antimicrobial agent.
Cytotoxicity in Cancer Cells
In vitro tests revealed that this compound induced apoptosis in several cancer cell lines through mechanisms involving oxidative stress and DNA damage.
Inflammatory Response Modulation
Another study indicated that treatment with this compound resulted in decreased levels of inflammatory markers in cell cultures exposed to pro-inflammatory stimuli.
Mechanism of Action
The mechanism of action of 2-methoxy-N-(4-nitrophenyl)acetamide involves its interaction with molecular targets and pathways within biological systems. The compound can form hydrogen bonds with various biomolecules, influencing their structure and function . Its nitro group can undergo reduction to form reactive intermediates that interact with cellular components, potentially leading to biological effects.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Substituent Position and Functional Group Variations
N-(2-Methoxy-4-nitrophenyl)acetamide (CAS 93-27-6)
- Structure : Methoxy group at position 2 and nitro group at position 4 on the phenyl ring.
- Properties : The ortho-methoxy group introduces steric hindrance, reducing reactivity compared to para-substituted analogs. This compound is utilized in dye and pharmaceutical intermediate synthesis .
- Molecular Weight : 210.19 g/mol .
N-(4-Methoxy-2-nitrophenyl)acetamide (CAS not specified)
- Structure : Methoxy group at position 4 and nitro group at position 2.
- Properties : The para-methoxy group enhances electron density on the ring, contrasting with the electron-withdrawing nitro group in the target compound. This electronic imbalance may alter solubility and reactivity in nucleophilic substitutions .
2-Chloro-N-(4-nitrophenyl)acetamide
- Structure : Chloro substituent replaces the methoxy group.
- Properties : The chloro group (-Cl) is a stronger electron-withdrawing group than methoxy, increasing electrophilicity at the phenyl ring. This compound is a precursor in heterocyclic synthesis (e.g., thiazolidinediones with antileukemic activity) .
N-(4-Chloro-2-nitrophenyl)-N-(methylsulfonyl)acetamide
- Structure : Chloro and nitro groups on the phenyl ring, with a sulfonyl (-SO₂CH₃) group replacing one acetamide hydrogen.
- Used in sulfur-containing heterocycle synthesis .
Extended Side Chain Derivatives
N-(4-Nitrophenethyl)acetamide (CAS 6270-07-1)
- Structure : Ethyl linker between the phenyl ring and acetamide.
- Properties : The ethyl chain increases flexibility and may enhance binding to hydrophobic enzyme pockets. Used as an intermediate in drug synthesis .
2-((5-(4-Methoxyphenyl)-1,3,4-oxadiazol-2-yl)sulfanyl)-N-(4-nitrophenyl)acetamide (CDD-934506)
- Structure : Incorporates a sulfanyl-oxadiazole moiety.
- Properties: The oxadiazole ring enhances π-π stacking interactions, while the sulfanyl group contributes to redox activity.
Q & A
Q. What are the common synthetic routes for preparing 2-methoxy-N-(4-nitrophenyl)acetamide, and how are reaction conditions optimized?
The synthesis typically involves acetylation of 4-nitroaniline derivatives under controlled conditions. A standard route includes reacting 4-nitroaniline with methoxyacetic acid derivatives (e.g., methoxyacetyl chloride) in the presence of a base like pyridine or triethylamine. Key parameters include temperature (0–5°C to prevent side reactions), solvent choice (e.g., dichloromethane or THF), and stoichiometric ratios. Post-synthesis purification via recrystallization (using ethanol/water mixtures) or column chromatography ensures high purity . Optimization studies may employ Design of Experiments (DOE) to evaluate solvent polarity, catalyst loading, and reaction time effects on yield .
Q. Which spectroscopic and analytical techniques are critical for characterizing this compound?
Nuclear Magnetic Resonance (NMR) spectroscopy (¹H and ¹³C) confirms structural integrity, with diagnostic signals for the methoxy group (~δ 3.3–3.5 ppm) and nitrophenyl protons (~δ 8.1–8.3 ppm). Infrared (IR) spectroscopy identifies key functional groups (amide C=O stretch at ~1650–1680 cm⁻¹, nitro group asymmetric stretch at ~1520 cm⁻¹). High-Resolution Mass Spectrometry (HRMS) validates molecular weight (C₁₀H₁₁N₂O₄: theoretical 239.07 g/mol). Purity is assessed via HPLC with UV detection at λ ~270 nm (nitro group absorption) .
Q. How is the biological activity of this compound screened in preliminary assays?
Initial screening involves in vitro enzyme inhibition assays (e.g., cyclooxygenase for anti-inflammatory potential) at concentrations ranging from 1–100 µM. Cell viability assays (MTT or resazurin) evaluate cytotoxicity in cancer cell lines (e.g., MCF-7 or HeLa). Dose-response curves (IC₅₀ determination) and comparative analysis with structurally similar compounds (e.g., N-[(1R)-1-(4-nitrophenyl)ethyl]acetamide) help prioritize further studies .
Advanced Research Questions
Q. What mechanistic approaches elucidate the compound’s interactions with biological targets?
Molecular docking (using AutoDock Vina or Schrödinger Suite) predicts binding modes to enzymes like COX-2 or kinases. Isothermal Titration Calorimetry (ITC) quantifies binding affinity (Kd) and thermodynamics. Kinetic assays (e.g., Lineweaver-Burk plots) determine inhibition mechanisms (competitive vs. non-competitive). X-ray crystallography of protein-ligand complexes provides atomic-level insights, though co-crystallization may require derivatization (e.g., brominated analogs for phasing) .
Q. How can synthetic routes be optimized for scalability and green chemistry compliance?
Flow chemistry systems enhance reproducibility and reduce reaction times by maintaining precise temperature/residence time control. Solvent selection guides (e.g., CHEM21) recommend replacing dichloromethane with cyclopentyl methyl ether (CPME). Catalytic methods (e.g., Bi(OTf)₃ for acetylation) reduce waste. Life Cycle Assessment (LCA) evaluates environmental impact, prioritizing atom-economical steps and renewable reagents .
Q. How should researchers address contradictions in reported biological activity data across studies?
Cross-validation using orthogonal assays (e.g., SPR for binding affinity vs. enzymatic activity) minimizes false positives. Structural analogs (e.g., varying nitro group position or methoxy substitution) isolate pharmacophore contributions. Meta-analyses of published datasets (e.g., ChEMBL) identify trends in structure-activity relationships (SAR). Confounding factors (e.g., assay pH, solvent DMSO concentration) must be standardized .
Q. What strategies control regioselectivity during functionalization of the nitrophenyl moiety?
Protecting groups (e.g., Boc for amine intermediates) direct electrophilic substitution to the para position. Transition metal catalysts (e.g., Pd/C for hydrogenation) selectively reduce nitro to amine without affecting the methoxy group. Computational models (DFT calculations) predict reactivity patterns, guiding solvent (polar aprotic vs. protic) and temperature choices for desired products .
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
